![molecular formula C16H9ClN2OS B3746091 4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3746091.png)
4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
説明
4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, commonly known as COTI-2, is a small molecule drug that has been developed as a potential cancer treatment. It was initially identified through a high-throughput screening process that aimed to identify compounds that could selectively target mutant p53 proteins, which are commonly found in cancer cells.
作用機序
COTI-2 works by binding to mutant p53 proteins and inducing a conformational change that restores their wild-type function. Mutant p53 proteins are often misfolded and lose their ability to function as tumor suppressors. COTI-2 binds to the core domain of mutant p53 proteins and stabilizes their structure, allowing them to regain their tumor suppressor function. This leads to the induction of apoptosis in cancer cells that express mutant p53 proteins.
Biochemical and Physiological Effects:
COTI-2 has been shown to selectively induce apoptosis in cancer cells that express mutant p53 proteins, while sparing normal cells that express wild-type p53. This selectivity is likely due to the differential binding of COTI-2 to mutant and wild-type p53 proteins. COTI-2 has also been shown to inhibit tumor growth in preclinical models of cancer, and to sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
One advantage of COTI-2 is its selectivity for mutant p53 proteins, which makes it a potential candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models of cancer, and its safety and efficacy in humans is not yet known. Additionally, the synthesis of COTI-2 is complex and may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of COTI-2. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the molecular mechanisms of COTI-2's selectivity for mutant p53 proteins, which could lead to the development of more selective and effective cancer treatments.
科学的研究の応用
COTI-2 has been extensively studied in preclinical models of cancer, and has shown promising results in selectively targeting mutant p53 proteins. Mutant p53 proteins are commonly found in many types of cancer, and are associated with poor prognosis and resistance to chemotherapy. COTI-2 has been shown to selectively induce apoptosis in cancer cells that express mutant p53 proteins, while sparing normal cells that express wild-type p53. This selectivity makes COTI-2 a potential candidate for cancer treatment.
特性
IUPAC Name |
4-(2-chlorophenyl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-2-1-4-10(13)11-8-14(15-6-3-7-21-15)19-16(20)12(11)9-18/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZQFFPFBKDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。